1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
Structural Significance of Benzo[d]thiazole-Piperazine Hybrid Scaffolds
The benzo[d]thiazole-piperazine hybrid scaffold is a cornerstone of modern medicinal chemistry, offering a balance of rigidity and flexibility that enhances target engagement. The benzo[d]thiazole moiety, characterized by a benzene ring fused to a thiazole, contributes aromaticity and electron-withdrawing properties, facilitating π-π stacking and hydrogen-bonding interactions with biological targets. Piperazine, a six-membered diamine ring, introduces conformational flexibility, improving solubility and enabling spatial optimization of substituents for enhanced binding affinity.
Hybridization and Bioactivity
The fusion of these moieties creates synergistic effects. For instance, benzothiazole-piperazine hybrids have demonstrated antiproliferative activity against cancer cell lines (e.g., HCT116 and MCF7) by interfering with DNA replication and enzyme function. In Alzheimer’s disease research, analogous hybrids inhibit acetylcholinesterase (AChE) and β-amyloid aggregation, underscoring their multifunctional potential. The methylsulfonyl group in 1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone further augments these properties by enhancing hydrophilicity and stabilizing interactions with polar residues in enzyme active sites.
Table 1: Comparative Bioactivity of Selected Benzo[d]thiazole-Piperazine Hybrids
Historical Development of Sulfonyl-Substituted Heterocyclic Compounds
The incorporation of sulfonyl groups into heterocycles marks a pivotal shift in drug design, driven by the need to improve solubility and target specificity. Early heterocyclic compounds, such as simple benzothiazoles, exhibited limited bioavailability due to hydrophobicity. The introduction of sulfonyl groups addressed these challenges by introducing polar sulfone (-SO₂-) motifs, which enhance water solubility and facilitate hydrogen bonding with biological targets.
Evolution of Sulfonyl-Based Modifications
In antitubercular research, sulfonyl-piperazine benzothiazinones like PBTZ169 demonstrated that sulfonyl groups improve both potency and pharmacokinetics. These compounds inhibit DprE1, a critical enzyme in Mycobacterium tuberculosis, by forming covalent adducts with catalytic cysteine residues. Similarly, sulfonyl-substituted thiazole-piperazine derivatives have shown antiplasmodial activity against Plasmodium falciparum, with EC₅₀ values in the nanomolar range. The methylsulfonyl group in 1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone represents a refinement of this strategy, balancing electronic effects and steric bulk to optimize binding.
Mechanistic Insights
Sulfonyl groups exert dual electronic and steric influences:
- Electronic Effects : The strong electron-withdrawing nature of the sulfonyl group polarizes adjacent bonds, increasing reactivity toward nucleophilic residues (e.g., cysteine thiols).
- Steric Effects : Bulky sulfonyl substituents restrict conformational freedom, preorganizing the molecule for optimal target engagement.
Properties
IUPAC Name |
1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(18)16-6-8-17(9-7-16)14-15-13-11(21-14)4-3-5-12(13)22(2,19)20/h3-5H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZHZSUSSSQUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of Benzothiazole Core:
Starting Material: 2-aminothiophenol.
Reaction: Cyclization with a carboxylic acid derivative (e.g., chloroacetic acid) under acidic conditions to form the benzothiazole ring.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an analgesic agent due to its interactions with opioid receptors. Research indicates that compounds with similar structural features exhibit significant antinociceptive effects . Docking studies suggest that the thiazole and piperazine components may facilitate critical interactions with pain modulation receptors, making it a candidate for pain relief therapies .
Table 1: Biological Activities of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Antinociceptive | Interaction with opioid receptors | Pain management |
| Anticonvulsant | Modulation of glutamate receptors | Treatment of epilepsy |
| Antibacterial | Inhibition of bacterial growth | Infection treatment |
| Anticancer | Induction of apoptosis in cancer cells | Cancer therapy |
Antinociceptive Effects
A study focused on synthesizing thiazole-piperazine derivatives, including 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, demonstrated promising results in pain relief models. The synthesized compounds were tested for their ability to alleviate pain in animal models, showing significant antinociceptive activity .
Anticonvulsant Activity
The thiazole moiety is known for its anticonvulsant properties. Research has shown that derivatives containing thiazole rings can effectively reduce seizure activity in animal models. The structural characteristics of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone may enhance its efficacy as an anticonvulsant agent .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of thiazole derivatives. The presence of the methylsulfonyl group enhances solubility and reactivity, making these compounds effective against various bacterial strains. This application is particularly relevant in the development of new antibiotics to combat resistant strains .
Anticancer Research
The compound's structural features suggest potential applications in cancer therapy. Compounds featuring thiazole derivatives have shown efficacy in inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is warranted to explore the specific mechanisms by which 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exerts its anticancer effects .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of thiazole-piperazine hybrids, including 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone:
- Antinociceptive Study : A series of thiazole-piperazine compounds were synthesized and evaluated for their analgesic properties using formalin and hot plate tests. The results demonstrated that certain derivatives exhibited significant pain-relieving effects comparable to standard analgesics .
- Anticonvulsant Activity : In a study assessing various thiazole derivatives for anticonvulsant activity, it was found that modifications to the piperazine ring could enhance efficacy against seizures induced by pentylenetetrazol .
- Antibacterial Evaluation : A range of thiazole-based compounds was tested against clinical isolates of bacteria, revealing that some derivatives showed superior antibacterial activity compared to existing antibiotics .
Mechanism of Action
The mechanism of action of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzyme active sites, while the piperazine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The methylsulfonyl group may contribute to the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Key Differentiators and Implications
- Triazole vs. Thioether Linkers: Triazole-substituted analogs () exhibit higher molecular weights and hydrogen-bonding capacity, whereas thioether derivatives () may offer redox-modulating properties. The target compound’s ethanone group provides a neutral, flexible linker.
- Anticancer Mechanisms : While triazole and urea derivatives () target tubulin and kinases, respectively, the methylsulfonyl-benzothiazole motif in the target compound may inhibit topoisomerases or proteasomes, warranting further mechanistic studies.
Biological Activity
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a benzo[d]thiazole moiety, both of which are known for their pharmacological significance. This article aims to summarize the biological activity of this compound, focusing on its role as an intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and its potential applications in treating various conditions.
Structural Characteristics
The structural formula of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can be described as follows:
- Molecular Formula : C17H20N4O2S
- Molecular Weight : 348.43 g/mol
The compound's structure includes:
- A methylsulfonyl group , enhancing solubility and reactivity.
- A benzo[d]thiazole moiety , known for its biological activity.
- A piperazine ring , commonly found in various pharmaceuticals.
Biological Activity Overview
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone itself may not exhibit significant direct biological activities; however, it serves as a crucial precursor in the synthesis of compounds with notable pharmacological effects.
1. COX-2 Inhibition
The primary application of this compound is as an intermediate in developing COX-2 inhibitors, which are vital for treating inflammatory conditions such as arthritis. COX-2 inhibitors work by reducing inflammation and pain associated with these disorders. Research indicates that derivatives of this compound have shown efficacy in inhibiting COX enzymes, particularly COX-2, which plays a significant role in inflammatory processes.
2. Antinociceptive Effects
Studies have demonstrated that compounds similar to 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exhibit antinociceptive properties. These compounds interact with various biological targets, including opioid receptors, suggesting potential analgesic effects .
3. Anticancer Activity
The benzo[d]thiazole component has been linked to anticancer properties. Several studies have reported that thiazole derivatives can exhibit cytotoxic activity against various cancer cell lines. The presence of specific substituents on the thiazole ring can enhance this activity, indicating that structural modifications can lead to improved therapeutic outcomes .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds related to 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone:
The mechanism by which 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone and its derivatives exert their biological effects involves several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are crucial targets in Alzheimer's disease treatment.
- Amyloid-beta Aggregation : Inhibition of amyloid-beta aggregation has been observed, suggesting neuroprotective properties that could be beneficial in neurodegenerative diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
